molecular formula C13H20N2O3S B10784673 Etozolin CAS No. 67432-21-7

Etozolin

Cat. No.: B10784673
CAS No.: 67432-21-7
M. Wt: 284.38 g/mol
InChI Key: ZCKKHYXUQFTBIK-KTKRTIGZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Etozoline can be synthesized through various methods involving the formation of oxazoline rings. One common method involves the reaction of aromatic aldehydes with 2-aminoethanol in the presence of oxidizing agents such as pyridinium hydrobromide perbromide . Another method includes the reaction of nitriles with amino alcohols using copper-NHC complexes, which provides 2-substituted oxazolines under milder conditions .

Industrial Production Methods: Industrial production of Etozoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as transamidation of thioamides with 2-aminoethanol followed by cyclodehydrosulfurisation .

Chemical Reactions Analysis

Types of Reactions: Etozoline undergoes various chemical reactions, including:

    Oxidation: Etozoline can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Etozoline can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxazoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Etozoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Furosemide: Another loop diuretic with a similar mechanism of action.

    Bumetanide: Known for its potent diuretic effects.

    Torsemide: A loop diuretic with a longer duration of action.

Uniqueness: Etozoline is unique in its chemical structure, which includes an oxazoline ring, distinguishing it from other loop diuretics. This structural difference may contribute to its specific pharmacological properties and effects .

Properties

CAS No.

67432-21-7

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

ethyl (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3/b10-9-

InChI Key

ZCKKHYXUQFTBIK-KTKRTIGZSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)C(S1)N2CCCCC2)C

Canonical SMILES

CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C

melting_point

158-159

Origin of Product

United States

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